molecular formula C11H10BNO2 B11899807 (2-Phenylpyridin-4-yl)boronic acid

(2-Phenylpyridin-4-yl)boronic acid

Cat. No.: B11899807
M. Wt: 199.02 g/mol
InChI Key: JXHSQGYGKIBSLV-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-4-yl)boronic acid (CAS 1146614-46-1) is a boronic acid derivative with the molecular formula C11H10BNO2 and a molecular weight of 199.01 g/mol . This compound serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. It is primarily used in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, a key process in the construction of complex organic molecules . This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and organic electronic materials. Boronic acids, as a class of compounds, are also known to act as potent enzyme inhibitors in biochemical research. They can function as reversible inhibitors, such as for the enzyme FAAH (Fatty Acid Amide Hydrolase), and serve as mimics of tetrahedral intermediates in the inhibition of enzymes like serine-β-lactamase . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(2-phenylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

JXHSQGYGKIBSLV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis and Properties of 2 Phenylpyridin 4 Yl Boronic Acid

The preparation of (2-Phenylpyridin-4-yl)boronic acid typically involves multi-step synthetic sequences. A common strategy is the use of a pre-functionalized pyridine (B92270) ring. For example, a common starting material is a halogenated 2-phenylpyridine (B120327), such as 4-bromo-2-phenylpyridine. This intermediate can then be converted to the corresponding boronic acid through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Another synthetic approach involves the Suzuki-Miyaura coupling of a dihalopyridine with phenylboronic acid, followed by a second transformation to introduce the boronic acid functionality at the desired position. The precise conditions for these reactions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields and purity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀BNO₂
Molecular Weight 199.02 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in many organic solvents like methanol (B129727) and DMSO

This data is compiled from publicly available chemical information databases.

Reactivity and Mechanistic Investigations of 2 Phenylpyridin 4 Yl Boronic Acid in Catalytic Transformations

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. libretexts.org (2-Phenylpyridin-4-yl)boronic acid serves as a key nucleophilic partner in these reactions, facilitating the synthesis of a wide array of biaryl and heteroaryl compounds.

Coupling with Diverse Electrophiles: Aryl, Heteroaryl, and Alkyl Halides/Pseudohalides

This compound has been successfully coupled with a broad range of electrophiles under palladium catalysis. The reactivity of the electrophile generally follows the order of I > OTf > Br >> Cl for the leaving group. wwjmrd.com

Aryl Halides: The coupling of this compound with various aryl halides is a common strategy for synthesizing 4-aryl-2-phenylpyridines. These reactions typically proceed in good to excellent yields, even with sterically demanding or electronically diverse aryl halides. For instance, the coupling with substituted bromobenzenes has been extensively reported. nih.gov

Heteroaryl Halides: The reaction of this compound with heteroaryl halides is crucial for the synthesis of complex heterocyclic systems. While challenging due to the potential for catalyst inhibition by the nitrogen-containing heterocycles, specialized catalyst systems have been developed to overcome this limitation. organic-chemistry.org For example, the coupling with 2-chloropyridines has been achieved with high efficiency. organic-chemistry.org

Alkyl Halides: While less common, the Suzuki-Miyaura coupling can also be applied to form C(sp²)-C(sp³) bonds. The reaction of this compound with activated alkyl halides, such as benzylic or allylic halides, can proceed under specific conditions. wwjmrd.com

Ligand Design and Impact on Catalytic Efficiency and Selectivity

The choice of ligand is critical for the success of Suzuki-Miyaura reactions involving this compound. The ligand stabilizes the palladium catalyst, enhances its reactivity, and influences the selectivity of the reaction.

Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands are widely used. Ligands such as triphenylphosphine (B44618) (PPh₃) and various dialkylbiarylphosphines (e.g., RuPhos) have proven effective. claremont.edu These ligands promote the oxidative addition step and prevent catalyst deactivation. However, in some cases, aryl-aryl exchange from the phosphine ligand can lead to the formation of undesired byproducts. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines. They form highly stable and active palladium complexes that can catalyze challenging coupling reactions. Nitrile-functionalized NHC-palladium complexes have shown high activity in Suzuki-Miyaura couplings. nih.gov

Ligand Effects on Yields in Suzuki-Miyaura Coupling:

ElectrophileLigandCatalyst SystemYield (%)
4-ChlorobenzonitrileLigand 2Pd₂dba₃73 nih.gov
3,5-(Bis-trifluoromethyl)bromobenzeneLigand 1Pd₂dba₃82 nih.gov
4-BromoanisoleLigand 1Pd₂dba₃74 nih.gov

Detailed Mechanistic Pathways: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org The reactivity of the halide follows the trend I > Br > Cl. wwjmrd.com

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex. The base is crucial for the formation of a more nucleophilic boronate species. The exact mechanism of transmetalation can be influenced by the nature of the boronic acid, the base, and the solvent. cdnsciencepub.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wwjmrd.com

Kinetic and Thermodynamic Studies of Suzuki-Miyaura Couplings

Kinetic studies provide valuable insights into the reaction mechanism and the factors that control the reaction rate. For Suzuki-Miyaura reactions, it has been shown that the oxidative addition step is often rate-limiting. libretexts.org

Thermodynamic considerations are also important, particularly concerning the stability of intermediates in the catalytic cycle. The formation of stable palladacycles can sometimes lead to catalyst deactivation. libretexts.org Computational studies have been employed to investigate the energetics of the different steps in the catalytic cycle and to rationalize the observed reactivity and selectivity. nih.gov Kinetic analysis of pre-transmetalation complexes has shown that the rate of the cross-coupling reaction follows first-order behavior. nih.gov

Other Transition Metal-Mediated Cross-Coupling Reactions

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals, particularly nickel, have gained prominence for their unique reactivity and lower cost.

Nickel-Catalyzed Cross-Couplings of this compound

Nickel catalysts offer a powerful alternative to palladium for cross-coupling reactions. They can be particularly effective for coupling with less reactive electrophiles like aryl chlorides and for reactions involving different mechanistic pathways. nih.gov

Nickel-catalyzed cross-coupling reactions of arylboronic acids often proceed under mild conditions and exhibit high functional group tolerance. epa.gov The catalytic cycle for nickel can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways. acs.org For instance, nickel catalysis has been successfully employed for the cross-coupling of arylboronic acids with various electrophiles, including aryl halides and even esters through decarbonylative coupling. nih.govnih.gov

Substrate Scope in Nickel-Catalyzed Cross-Coupling of Arylboronic Acids:

Arylboronic AcidElectrophileYield (%)
Phenylboronic acidEthyl benzo[h]quinoline-10-carboxylate75 nih.gov
Naphthalen-2-ylboronic acidEthyl benzo[h]quinoline-10-carboxylate75 nih.gov
Naphthalen-1-ylboronic acidEthyl benzo[h]quinoline-10-carboxylate71 nih.gov
4-Fluorophenylboronic acidEthyl benzo[h]quinoline-10-carboxylate80 nih.gov

Copper-Promoted Transformations and Boron-to-Copper Transmetalation

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are powerful methods for the formation of carbon-heteroatom bonds. researchgate.netnih.gov The key step in these transformations is the transmetalation of the organic group from the boronic acid to the copper catalyst. nih.govnih.gov This process is generally believed to involve the formation of a copper-boron intermediate. The presence of a base is often crucial for facilitating this transmetalation step. nih.gov Mechanistic studies on various arylboronic acids have provided insights into the catalytic cycle, which typically involves the formation of Cu(II) and Cu(III) intermediates. nih.gov However, specific studies detailing the kinetics, intermediates, and the precise mechanism of boron-to-copper transmetalation for this compound are not documented. The nitrogen atom within the pyridine (B92270) ring of this compound could potentially influence its reactivity in copper-catalyzed transformations, possibly by coordinating to the copper center and affecting the rate and mechanism of transmetalation, but without experimental data, this remains a hypothesis.

Iron and Other Earth-Abundant Metal Catalysis

The use of iron and other earth-abundant metals like nickel and cobalt as catalysts in cross-coupling reactions has gained significant attention due to their low cost and toxicity compared to precious metals. organicreactions.orgnih.govresearchgate.net Iron-catalyzed cross-coupling reactions of arylboronic acids have been developed for the formation of C-C and C-N bonds. uva.nlmun.ca These reactions often proceed through radical pathways or involve various oxidation states of iron. organicreactions.org Similarly, nickel is a versatile catalyst for Suzuki-Miyaura and other cross-coupling reactions of arylboronic acids with a variety of coupling partners, including phenols and organostibines. researchgate.netnih.govrsc.orgnih.gov Cobalt has also been employed in cross-coupling reactions of arylboronic acids. While the general reactivity of arylboronic acids in these catalytic systems is known, there is no specific information available on the performance of this compound in iron, nickel, or cobalt-catalyzed transformations. The specific reaction conditions, catalyst systems, and yields for the coupling of this particular substrate have not been reported.

Stereoselective and Regioselective Considerations in Coupling Reactions

Stereoselective and regioselective control are critical aspects of modern organic synthesis. In the context of coupling reactions with boronic acids, achieving high levels of stereospecificity and regioselectivity is a significant goal. manchester.ac.uk For instance, stereospecific couplings of chiral boronic esters have been achieved, demonstrating the potential for transferring stereochemical information from the boron reagent to the product. manchester.ac.uk Regioselective cross-coupling of dihaloheterocycles with boronic acids has also been reported, where the selectivity is often controlled by the electronic and steric properties of the substrates and the choice of catalyst and ligands. nih.gov The pyridine and phenyl rings in this compound present different potential sites for reaction, and controlling the regioselectivity of its coupling reactions would be an important consideration. However, there are no published studies that specifically address the stereoselective or regioselective coupling reactions of this compound.

Orthogonal Reactivity and Chemoselectivity in Multi-Functionalized Systems

Orthogonal reactivity refers to the selective reaction of one functional group in the presence of others, which is a key strategy in the synthesis of complex molecules. beilstein-journals.org Bioorthogonal chemistry, for example, utilizes reactions that proceed selectively in complex biological environments. nih.gov In multi-functionalized systems containing a boronic acid moiety, achieving chemoselectivity, where the boronic acid reacts in preference to other functional groups, is essential. The development of catalytic systems that can differentiate between various reactive sites is an active area of research. For a molecule like this compound, which contains both a phenyl and a pyridine ring, as well as the boronic acid group, achieving orthogonal reactivity would be crucial for its application in the synthesis of complex targets. For instance, one might want to selectively functionalize the pyridine ring via its nitrogen atom or a C-H bond, while leaving the boronic acid available for a subsequent cross-coupling reaction. Conversely, selective reaction at the boronic acid moiety without affecting other parts of the molecule would also be desirable. To date, no studies have been found that investigate the orthogonal reactivity and chemoselectivity of this compound in multi-functionalized systems.

Applications of 2 Phenylpyridin 4 Yl Boronic Acid As a Versatile Building Block in Complex Chemical Synthesis

Construction of Advanced Organic Scaffolds

The inherent reactivity of the boronic acid functional group makes (2-phenylpyridin-4-yl)boronic acid a valuable tool for the construction of complex organic frameworks. Its ability to participate in cross-coupling reactions and to direct the formation of new carbon-carbon and carbon-heteroatom bonds is central to its utility in synthesizing advanced organic scaffolds.

Synthesis of Substituted Biaryls and Oligoaryl Systems

This compound is extensively utilized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the efficient synthesis of substituted biaryl and oligoaryl systems, which are prevalent motifs in many biologically active molecules and functional materials. The pyridine (B92270) nitrogen in the this compound structure can influence the electronic properties and reactivity of the molecule, and also provides a site for further functionalization or coordination to metal centers.

Arylboronic acids, in general, are key intermediates in the synthesis of these complex structures. researchgate.net The Suzuki-Miyaura coupling, which represents a significant portion of processes in the pharmaceutical industry, highlights the importance of borylated molecules in modern organic synthesis. researchgate.net

Formation of Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, agrochemicals, and materials. kit.edunih.gov this compound serves as a key precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. The pyridine ring can act as a scaffold upon which other rings can be annulated, or it can be a substituent that modulates the properties of the final heterocyclic product.

For instance, the synthesis of various nitrogen-containing heterocycles like quinoxalines, indoles, and indazoles often relies on building blocks that can be readily functionalized. kit.edu The presence of the boronic acid group allows for coupling reactions, while the pyridine nitrogen can participate in cyclization reactions or act as a directing group. The synthesis of complex nitrogen-containing heterocyclic compounds can involve the effective binding to biological targets, thereby regulating downstream signaling pathways. google.com

Role in Medicinal Chemistry Intermediate Synthesis (Excluding Clinical Data)

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and their ability to act as intermediates in the synthesis of drug candidates. nih.govresearchgate.net The boronic acid moiety itself can be a key pharmacophore, or it can be a versatile handle for the construction of complex molecular architectures. nih.gov

This compound, with its combination of a phenylpyridine scaffold and a boronic acid group, is a valuable intermediate in drug discovery. The phenylpyridine motif is present in numerous biologically active compounds, and the boronic acid allows for the efficient assembly of target molecules. nbinno.comchemenu.com For example, boronic acid derivatives are crucial in the development of targeted therapies by enabling the construction of molecules that can interact with specific biological targets. nbinno.com The synthesis of these complex molecules often relies on the availability of high-purity intermediates like this compound. nbinno.com

ApplicationCompound ClassSignificance
Medicinal ChemistryNitrogen-Containing HeterocyclesBuilding blocks for pharmaceuticals. kit.edunih.gov
Medicinal ChemistryBiaryl SystemsCommon structural motif in bioactive molecules.
Drug DiscoveryTargeted TherapiesIntermediates for synthesizing specific drug candidates. nbinno.com

Contributions to Agrochemical and Material Science Precursor Synthesis (Excluding Material Properties)

The utility of this compound extends beyond medicinal chemistry into the realms of agrochemical and material science precursor synthesis. In agrochemistry, the development of new pesticides and herbicides often involves the synthesis of complex organic molecules, where boronic acids can serve as key building blocks. Phenylboronic acid itself has been used as a fungicide. mdpi.com

In material science, this compound can be a precursor to polymers and other materials with specific electronic or optical properties. The phenylpyridine unit is a common component in organic light-emitting diodes (OLEDs) and other organic electronic devices. The boronic acid functionality allows for the incorporation of this unit into larger polymeric structures through cross-coupling reactions. For instance, boronic acid-containing hydrogels are being explored for various applications. bath.ac.uk

Cascade and Multicomponent Reactions Utilizing this compound

Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. nih.govbohrium.comnih.gov this compound can participate in such reactions, acting as a key component that introduces the phenylpyridine moiety into the final product.

For example, multicomponent reactions involving boronic acids, aldehydes, and other reagents can lead to the rapid assembly of highly substituted heterocyclic systems. rsc.org The boronic acid can react with one component, followed by a cascade of reactions with the other starting materials to form the final complex product. This approach is highly valuable for generating libraries of diverse compounds for screening in drug discovery and materials science.

Derivatization to Boronate Esters and Other Boron-Containing Reagents for Enhanced Reactivity

This compound can be readily converted into a variety of other boron-containing reagents, such as boronate esters, to modulate its reactivity and stability. wiley-vch.dewiley-vch.de Boronate esters, for instance, are often more stable and easier to handle than the corresponding boronic acids and are widely used in cross-coupling reactions. organic-chemistry.org

The reaction of boronic acids with diols, such as pinacol (B44631), leads to the formation of stable cyclic boronate esters. wiley-vch.de These esters can be purified by chromatography and are often crystalline solids. The derivatization to boronate esters can also be used to protect the boronic acid functionality while other transformations are carried out on the molecule. Furthermore, boronic acids can be converted to other boron derivatives like borinic acids and their chelated analogs, which also have applications in synthesis. mdpi.com

DerivativeReagentApplication
Boronate EsterDiol (e.g., Pinacol)Enhanced stability, purification, and use in cross-coupling reactions. wiley-vch.deorganic-chemistry.org
Borinic AcidOrganometallic ReagentsUsed in cross-coupling and as bioactive compounds. mdpi.com

Flow Chemistry and Continuous Processing for Efficient Synthesis and Reactions

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. mdpi.com While specific flow synthesis protocols for this compound are not yet widely documented, established methods for other boronic acids provide a clear blueprint for future development.

Continuous flow systems enable rapid and highly controlled synthesis of boronic acids, often through organolithium chemistry. organic-chemistry.org A typical setup involves the continuous mixing of an aryl halide precursor with an organolithium reagent, followed by an immediate quench with a borate (B1201080) ester. This approach drastically reduces reaction times, in some cases to less than a second, and allows for throughput on a multigram-per-hour scale. organic-chemistry.org The precise control over temperature and mixing afforded by microreactors minimizes the formation of byproducts and mitigates the risks associated with highly reactive intermediates. organic-chemistry.orgd-nb.info

For the synthesis of this compound, a continuous process could involve the halogen-lithium exchange of a suitable precursor, such as 4-bromo-2-phenylpyridine, followed by reaction with a trialkyl borate. This method, already proven for a range of aryl bromides, offers high yields and purity without extensive optimization. organic-chemistry.org Furthermore, flow chemistry facilitates multi-step syntheses, where the crude output from one reactor is fed directly into the next, streamlining the production of complex molecules derived from the boronic acid. nih.govmdpi.com This "telescoped" approach reduces manual handling, solvent waste, and the need for intermediate purification. nih.gov

Table 1: Advantages of Flow Chemistry for Boronic Acid Synthesis

Feature Description Benefit for this compound Synthesis
Enhanced Safety Small reactor volumes minimize the amount of hazardous material at any given time. Safer handling of pyrophoric organolithium reagents and exothermic reactions. d-nb.info
Rapid Reaction Times Efficient mixing and heat transfer accelerate reaction rates significantly. Potential for synthesis in seconds to minutes, increasing throughput. organic-chemistry.org
High Scalability Production is scaled by running the system for longer periods ("numbering-up"). Seamless transition from laboratory-scale (grams) to production-scale (kilograms). d-nb.info
Process Control Precise control over parameters like temperature, pressure, and stoichiometry. Improved yield, purity, and reproducibility of the final product. organic-chemistry.org
Integrated Synthesis Coupling of multiple reaction steps without intermediate isolation. Efficient production of derivatives for applications in materials or medicinal chemistry. mdpi.com

Photocatalytic and Electrocatalytic Approaches for Boronic Acid Transformations

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling unique chemical transformations under mild conditions. nih.gov For arylboronic acids, photocatalysis opens new reaction pathways, including hydroxylation, amination, and various cross-coupling reactions.

One promising application is the photocatalytic conversion of arylboronic acids to the corresponding phenols. rsc.org This transformation can be achieved using novel catalysts like two-dimensional donor-acceptor covalent organic frameworks (COFs), which exhibit high catalytic activity and broad substrate applicability under visible light. rsc.org Supramolecular assemblies can also act as photocatalysts, facilitating the hydroxylation of boronic acids using natural sunlight and air as sustainable resources. researchgate.net

Another significant area is the photocatalytic C-N cross-coupling. Heterogeneous catalysts, such as copper-modified graphitic carbon nitride (g-C3N4), have been shown to effectively couple arylboronic acids with nitrogen nucleophiles like 2-aminopyridine (B139424) at room temperature using blue light irradiation. sci-hub.se This method is particularly relevant for synthesizing derivatives of this compound, given its inherent pyridine structure. The development of organic photocatalysts, for instance, based on acridium, provides an efficient, metal-free alternative for promoting radical couplings of boronic acid derivatives in both batch and flow systems. rsc.org

Although specific electrocatalytic transformations involving this compound are less explored, electrosynthesis represents a frontier with immense potential. Electrocatalysis can drive challenging reactions by directly using electricity to generate reactive species, often avoiding the need for chemical oxidants or reductants and contributing to greener chemical processes.

Table 2: Potential Photocatalytic Reactions for this compound

Reaction Type Catalyst System Potential Product Significance
Hydroxylation 2D Donor-Acceptor COF 2-Phenyl-4-hydroxypyridine Access to phenol (B47542) derivatives under mild, visible-light conditions. rsc.org
Hydroxylation Supramolecular Assemblies (e.g., TETPY) 2-Phenyl-4-hydroxypyridine Utilizes sunlight and air, enhancing sustainability. researchgate.net
C-N Coupling Copper-modified g-C3N4 N-Aryl-(2-phenylpyridin-4-yl)amines Synthesis of complex amine structures with a recyclable heterogeneous catalyst. sci-hub.se
Radical Coupling Organic Photocatalysts (e.g., Acridium) Alkylated or Arylated Pyridine Derivatives Metal-free synthesis of C-C bonds, adaptable to flow chemistry. rsc.orgchemrxiv.org

Computational Chemistry and Molecular Modeling for Reactivity Prediction and Design

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, guiding experimental design and accelerating discovery. For this compound, molecular modeling can predict its behavior in various chemical environments.

Density Functional Theory (DFT) and other high-level ab initio methods like Møller-Plesset perturbation theory (MP2) are powerful tools for investigating boronic acids. researchgate.net These methods can be used to calculate molecular geometries, explore potential energy surfaces, and determine the thermochemical stability of different conformers and reaction intermediates. researchgate.net For example, computational studies on phenylboronic acid have quantified the relative stabilities of various complexes, including those involving dative bonds and hydrogen bonds. researchgate.net

Table 3: Computational Methods and Their Applications to this compound

Method Application Predicted Properties
Density Functional Theory (DFT) Geometry optimization, reaction mechanism studies. Ground state structure, transition state energies, reaction pathways. researchgate.net
Møller-Plesset Perturbation Theory (MP2) High-accuracy energy calculations for complexes. Intermolecular interaction energies, stability of supramolecular assemblies. researchgate.net
Frontier Molecular Orbital (FMO) Analysis Analysis of HOMO and LUMO energy levels. Chemical reactivity, kinetic stability, sites for nucleophilic/electrophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis Study of intramolecular and intermolecular bonding. Charge distribution, donor-acceptor interactions, stabilization energies. researchgate.net
Polarizable Continuum Model (PCM) Simulation of solvent effects. Reactivity and stability in different solvent environments. researchgate.net

Development of Novel Catalytic Systems for Challenging Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, but reactions involving challenging coupling partners—such as those that are sterically hindered, electronically deactivated, or prone to side reactions—require the development of novel catalytic systems. The unique structure of this compound, with its potentially coordinating pyridine nitrogen, presents both opportunities and challenges for catalysis.

Recent advances include the use of heterogeneous catalysts that offer high activity and recyclability. A copper-modified, phosphorus-doped graphitic carbon nitride (Cu/P-CN) has been developed as a highly effective photocatalyst for the C-N coupling of aryl boronic acids, including those with strong electron-withdrawing groups, with 2-aminopyridine. sci-hub.se Such a system could be adapted for self-coupling reactions or for coupling this compound with other challenging amines.

Nanocomposite catalysts are also a promising frontier. Porphyrin and phthalocyanine-based nanocomposites have demonstrated excellent activity in Suzuki-Miyaura reactions. researchgate.net These systems often feature enhanced dispersion of active metal sites (e.g., Palladium) and improved stability, leading to higher reaction rates and catalyst longevity. researchgate.net

Furthermore, the design of the boronic acid itself can be part of the catalytic strategy. For instance, arylboronic acids with specific ortho-substituents have been shown to act as highly effective catalysts for dehydrative amidation. rsc.org While this involves the boronic acid as a catalyst rather than a substrate, it underscores the principle that tuning the steric and electronic environment around the boron center can dramatically influence reactivity. This knowledge can be applied to design more effective palladium or copper catalysts with ligands that complement the specific structure of this compound.

Emerging Roles of this compound in Bioorthogonal Chemistry and Supramolecular Assembly (Excluding Biological Activities)

Beyond traditional organic synthesis, this compound is a prime candidate for applications in the emerging fields of bioorthogonal chemistry and supramolecular assembly, where its unique structural motifs can be exploited for molecular recognition and self-organization.

Bioorthogonal Chemistry: Bioorthogonal chemistry involves reactions that can proceed in complex environments without interfering with native chemical processes. While often applied in biological systems, the principles are valuable for materials science and diagnostics. Boronic acids are useful bioorthogonal reagents due to their ability to undergo specific reactions. nih.gov Key strategies include:

Boronic Ester Formation: The reversible covalent interaction between a boronic acid and a 1,2- or 1,3-diol is highly specific. nih.govmsu.edu this compound could be used to create responsive materials that assemble or disassemble in the presence of specific diol-containing molecules.

Iminoboronate Formation: The reaction between 2-formylphenylboronic acids and hydrazines or hydroxylamines forms stable iminoboronates, a reaction that has been harnessed for protein labeling. nih.gov

Transient Groups: Boronic acids can serve as transient functional groups in cross-coupling reactions, leaving no trace of the boron moiety in the final product. nih.gov

Supramolecular Assembly: Supramolecular chemistry focuses on systems held together by non-covalent interactions. The B(OH)₂ group of a boronic acid is an excellent hydrogen bond donor, similar to a carboxylic acid. nih.gov Simultaneously, the pyridine nitrogen in this compound is a hydrogen bond acceptor. This dual functionality makes it an ideal building block (or "tecton") for constructing complex, ordered architectures.

Studies on similar molecules have shown that the interplay between boronic acid groups and N-donor ligands leads to the formation of diverse supramolecular structures, including stacked layers, helical chains, and crossed ribbons. nih.govrsc.org The O–H···N hydrogen bond between the boronic acid and a pyridine nitrogen is a robust and directional interaction that can be used to control the self-assembly process. researchgate.netrsc.org this compound could potentially form intricate networks through self-recognition or by co-crystallizing with other molecules, such as dicarboxylic acids, leading to new materials with tailored structural and physical properties. researchgate.netrsc.org

Table 4: Interactions for Supramolecular Assembly

Interaction Type Participating Groups Resulting Structure
Hydrogen Bonding (O-H···N) Boronic acid (-OH) and Pyridine (-N) Defined co-crystals, catemers, and networks. researchgate.net
Hydrogen Bonding (O-H···O) Boronic acid self-association Dimeric pairs or larger aggregates. nih.gov
π-π Stacking Phenyl and Pyridine rings Stabilization of layered or columnar structures. researchgate.net
Boronic Ester Formation Boronic acid and a di-functional diol Covalent polymers or macrocycles. msu.edu

Sustainable Synthesis and Green Chemistry Principles in Boronic Acid Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scilit.com Applying these principles to the synthesis and use of this compound is essential for modern chemical research and industry.

Key green chemistry approaches applicable to this compound include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based platform chemicals rather than fossil fuels aligns with the 7th principle of green chemistry. mdpi.comunibo.it

Catalysis over Stoichiometric Reagents: Employing recyclable heterogeneous catalysts, such as the Cu/P-CN system for C-N coupling, minimizes waste and improves atom economy. sci-hub.se Photocatalysis and electrocatalysis further contribute by enabling reactions under milder conditions, reducing energy consumption. rsc.org

Design for Energy Efficiency: Continuous flow processing (Section 5.1) and photocatalysis (Section 5.2) often require less energy than traditional high-temperature batch reactions. organic-chemistry.orgmdpi.com

Use of Safer Solvents: Research into performing reactions in greener solvents like water, ethanol, or supercritical CO₂, or even under solvent-free conditions (mechanochemistry), can dramatically reduce the environmental impact of a synthetic process. mdpi.com

Waste Prevention: High-selectivity reactions and processes with high atom economy, such as the Petasis borono-Mannich reaction, are inherently greener as they generate less waste. mdpi.com Designing processes with recyclability in mind is a core tenet of sustainability. sci-hub.se

By integrating these principles, the lifecycle of this compound—from its synthesis to its final application—can be made significantly more sustainable.

Conclusion

Strategic Precursor Synthesis and Functionalization of the Pyridine (B92270) Nucleus

The journey towards this compound commences with the careful construction and modification of the pyridine scaffold. This foundational stage is critical for positioning the necessary reactive handles for subsequent transformations.

Halogenation and Functional Group Interconversion on Pyridine Scaffolds

Halogenated pyridines are pivotal intermediates in the synthesis of pyridylboronic acids. youtube.com The introduction of a halogen atom, typically at the 4-position of the pyridine ring, provides a site for subsequent cross-coupling or metal-halogen exchange reactions.

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, including halogenation, can be challenging and often necessitates harsh conditions such as high temperatures or the use of strong acids. youtube.com However, pyridines bearing electron-donating groups undergo electrophilic substitution more readily. youtube.com For instance, chlorination with chlorine gas can be achieved at milder temperatures in the presence of such activating groups. youtube.com

Two general strategies are employed for the 4-halogenation of pyridines. nih.gov One approach involves a metalation-trapping sequence, often directed by existing functional groups like carbonyls or other halides. nih.gov A second, more common method, involves the conversion of the pyridine to its N-oxide derivative. This modification activates the 4-position for selective nitration. The resulting 4-nitropyridine (B72724) N-oxide can then be converted to the corresponding halopyridine. nih.gov

Furthermore, functional group interconversions are crucial. For example, a precursor like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group, which can then undergo further modifications. mdpi.com

Introduction of the Phenyl Moiety

The introduction of the phenyl group onto the pyridine nucleus is a key step. A widely used method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. mdpi.com For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be coupled with 4-hydroxyphenylboronic acid to yield a 2-phenylpyridine (B120327) derivative. mdpi.com

Alternatively, a reductive cross-coupling of halobenzenes with pyridine can be achieved using a palladium on carbon catalyst. This method is notable as it does not require pre-functionalized reagents like boronic acids and specifically forms the 2-phenylpyridine isomer. researchgate.net

Advanced Boronation Techniques for Pyridyl Systems

With the 2-phenylpyridine scaffold in hand, the next critical step is the introduction of the boronic acid group at the 4-position. Several advanced borylation techniques have been developed for this purpose. The primary methods for synthesizing pyridinylboronic acids and their esters include: metal-halogen exchange followed by borylation, directed ortho-metalation (DoM) followed by borylation, and transition metal-catalyzed cross-coupling reactions. arkat-usa.org

Directed ortho-Metalation and Subsequent Borylation Procedures

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce the boron functionality. wikipedia.org For 2-phenylpyridine, the pyridine nitrogen can act as the DMG, directing metalation to the ortho-position of the phenyl ring. researchgate.netnih.gov This is followed by quenching with a boron electrophile to yield the corresponding boronic acid or ester. researchgate.net

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions offer a versatile and efficient means of forming carbon-boron bonds. rsc.org These methods are often tolerant of a wide range of functional groups and can proceed under mild conditions.

Palladium-catalyzed borylation is a cornerstone of modern organic synthesis for creating arylboronic acids and esters. arkat-usa.orgnih.gov This reaction typically involves the cross-coupling of an aryl halide or pseudohalide (like a triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govdur.ac.uk

For the synthesis of this compound, a 4-halo-2-phenylpyridine precursor is commonly used. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides or sterically hindered substrates. rsc.orgnih.gov Systems employing dialkylbiarylphosphine ligands have shown high activity, allowing for lower catalyst loadings and shorter reaction times. nih.gov The reaction is compatible with various functional groups, making it a robust method for synthesizing complex molecules. nih.gov

Parameter Description Reference
Reactants Aryl halide (iodide, bromide, or chloride) and a diboron reagent (e.g., B₂pin₂) or pinacol (B44631) borane (B79455). nih.govnih.gov
Catalyst Typically a palladium(0) or palladium(II) complex. nih.govnih.gov
Ligand Phosphine (B1218219) ligands, such as dialkylbiarylphosphines, are often employed to enhance catalyst activity and stability. nih.gov
Base A base, such as potassium acetate (B1210297) (KOAc), is required. dur.ac.uk
Solvent Aprotic polar solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) are common. dur.ac.uk

A study on the palladium-catalyzed borylation of aryl halides with pinacol borane demonstrated a highly efficient system using PdCl₂(CH₃CN)₂ as the palladium source and SPhos as the ligand. This system proved effective for a range of aryl and heteroaryl halides, including chlorides, with low catalyst loadings and short reaction times. nih.gov

Iridium-Catalyzed C-H Borylation Methodologies

A particularly effective and direct method for synthesizing aryl and heteroaryl boronic acids is through iridium-catalyzed C-H borylation. nih.gov This technique is advantageous due to its high efficiency and tolerance of a wide range of functional groups. researchgate.net In the case of 2-phenylpyridine, borylation occurs exclusively on the pyridine ring. nih.govumich.edu

The reaction mechanism generally involves an iridium(III)/iridium(V) catalytic cycle. nih.gov A key step is the activation of a C-H bond by a bipyridyl trisboryl complex of iridium. nih.gov The regioselectivity of this reaction is primarily governed by steric factors, favoring the activation of the most accessible C-H bonds. nih.govresearchgate.net For 2-phenylpyridine, this steric influence directs the borylation to the C-4 position of the pyridine ring.

Table 1: Example of Iridium-Catalyzed C-H Borylation

Catalyst PrecursorLigandBorylating AgentSolvent
[Ir(cod)OMe]₂2,2'-bipyridineB₂pin₂ (Bis(pinacolato)diboron)Tetrahydrofuran (THF)

This table represents a typical setup for the iridium-catalyzed C-H borylation of 2-phenylpyridine.

Nucleophilic Attack and Hydroboration Routes to Boronic Acids

Traditional methods for boronic acid synthesis often rely on nucleophilic attack. mdpi.com A common approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate. mdpi.comorganic-chemistry.org For the synthesis of this compound, this would typically start with a halogenated precursor like 4-chloro-2-phenylpyridine. This precursor can be converted to an organometallic species which then reacts with a trialkyl borate, followed by hydrolysis to yield the desired boronic acid. organic-chemistry.org

Hydroboration, the addition of a hydrogen-boron bond across a double or triple bond, is another fundamental reaction in organoboron chemistry. wikipedia.org However, it is primarily used for the synthesis of alkylboronic acids from alkenes and is not a direct route for preparing arylboronic acids like this compound from the parent arene. The hydroboration of alkenes typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon of the double bond. wikipedia.orgorgsyn.org

Optimization of Reaction Conditions and Yields in Boronic Acid Synthesis

The successful synthesis of boronic acids hinges on the careful optimization of reaction conditions. Key factors that influence the yield and purity of the product include the choice of base, solvent, and temperature. nih.govresearchgate.net

In iridium-catalyzed borylation, the nature of the ligand and the base can significantly impact the reaction's efficiency. nih.govstrath.ac.uk For instance, the use of a more active catalyst system might be necessary for less reactive substrates to prevent uncontrolled oligomerization. strath.ac.uk The reaction temperature is also a critical parameter that needs to be controlled to drive the reaction towards the desired product. nih.govstrath.ac.uk

For syntheses involving nucleophilic attack, the choice of the borylating agent and the reaction temperature are crucial. mdpi.com Using different trialkyl borates can lead to varying yields, and careful temperature control during the addition of the organometallic reagent is necessary to avoid side reactions. mdpi.com

Table 2: Key Parameters for Optimization

Synthetic RouteKey Parameters to Optimize
Iridium-Catalyzed BorylationCatalyst system (including ligand), base, temperature, reaction time
Nucleophilic AttackOrganometallic reagent, borylating agent, temperature, solvent

Scalable Synthetic Approaches for Industrial and Academic Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, and environmental impact. While iridium-catalyzed C-H borylation is a powerful tool, the high cost of iridium can be a significant hurdle for large-scale production. nih.gov Therefore, developing catalysts with high turnover numbers and implementing catalyst recycling protocols are crucial for economic viability.

The more traditional nucleophilic routes, while potentially less elegant, can be more cost-effective for large-scale synthesis due to the lower cost of reagents. organic-chemistry.org However, the handling of highly reactive organometallic intermediates on a large scale presents significant safety challenges that necessitate specialized equipment and procedures.

Continuous flow chemistry is emerging as a promising technology for the scalable and safe synthesis of boronic acids. organic-chemistry.org This approach offers superior control over reaction parameters and can mitigate some of the safety concerns associated with large-batch reactions.

Q & A

Q. What are common synthetic routes for (2-Phenylpyridin-4-yl)boronic acid and its derivatives in drug discovery?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic borylation. For drug discovery, prodrug strategies are often employed due to challenges in purifying free boronic acids. For example, aromatic boronic acids are synthesized through palladium-catalyzed borylation of aryl halides, while aliphatic variants require hydroboration or alkylation of boron precursors. Post-synthetic modifications, such as protecting boronic acids as esters (e.g., pinacol esters), enhance stability during multi-step syntheses .

Q. How can researchers characterize boronic acid-diol binding affinity in aqueous solutions?

Binding constants (KaK_a) are determined via fluorescence titration, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). For rapid kinetics, stopped-flow fluorescence assays measure association (konk_{on}) and dissociation (koffk_{off}) rates. For example, SPR studies using dextran-coated gold substrates revealed that buffer composition (e.g., borate vs. phosphate) significantly impacts binding selectivity by modulating secondary interactions .

Q. What spectroscopic methods are used to analyze boronic acid structural and electronic properties?

11^{11}B NMR and 1^{1}H NMR are critical for assessing boron hybridization and acidity. For instance, 11^{11}B NMR chemical shifts correlate with boronic acid pKaK_a, enabling estimation via linear regression models. Infrared (IR) spectroscopy identifies boroxine formation (B-O-B), while X-ray crystallography provides precise structural data for boronic acid-protein complexes .

Q. How does pH influence boronic acid-diol binding kinetics?

At physiological pH, boronic acids exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms. The anionic form binds diols more effectively, as seen in glucose sensors where binding affinity increases at pH > 8. Buffers like Tris or borate stabilize the tetrahedral form, enhancing binding specificity. However, excessively high pH may promote non-specific interactions with non-glycosylated proteins .

Advanced Research Questions

Q. How can non-specific interactions be minimized in boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or electrostatic) can be mitigated by optimizing buffer ionic strength and pH. For example, switching from phosphate to borate buffer reduced non-specific binding of avidin to AECPBA surfaces by 70%. Additionally, surface passivation with polyethylene glycol (PEG) or dextran layers minimizes protein adsorption .

Q. What methodologies enable sequencing of peptide boronic acids with multiple boronic acid groups via MALDI-MS?

Derivatization with 2,5-dihydroxybenzoic acid (DHB) suppresses boroxine formation and enhances ionization. On-plate esterification with DHB allows direct analysis of linear and branched peptides, even with five boronic acid groups. Tandem MS (MS/MS) with collision-induced dissociation (CID) provides sequence data, critical for deconvoluting combinatorial libraries .

Q. How can LC-MS/MS methods detect boronic acid impurities at sub-ppm levels in pharmaceuticals?

Triple quadrupole LC-MS/MS in MRM mode achieves high sensitivity for underivatized boronic acids. For Lumacaftor analysis, a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) resolved carboxy phenyl and methyl phenyl boronic acids. Validation per ICH guidelines confirmed limits of detection (LOD) < 0.1 ppm and accuracy > 95% .

Q. What strategies enhance selectivity of boronic acid-based electrochemical sensors for glucose monitoring?

Incorporating redox-active polymers (e.g., poly-nordihydroguaiaretic acid) into sensor designs improves selectivity by filtering interferents (e.g., plasma proteins). Competitive indicator displacement assays using pyridinium boronic acids (e.g., T1) enable reversible glucose detection. The polymer matrix also stabilizes the sensor, enabling reuse without signal degradation .

Q. How do trifluoromethyl groups influence boronic acid electronic properties and thermal stability?

The electron-withdrawing CF3_3 group lowers boronic acid pKaK_a by ~1.5 units compared to phenyl analogs, enhancing diol binding at neutral pH. Thermogravimetric analysis (TGA) shows CF3_3-substituted boronic acids decompose at 250–300°C, forming boron oxide residues that act as flame retardants. Substituent position (ortho vs. para) further modulates thermal degradation pathways .

Q. Can boronic acid-functionalized carbon dots (B-CDs) selectively detect Gram-positive bacteria?

B-CDs bind to Gram-positive bacterial glycolipids via boronic acid-diol interactions, achieving >90% specificity. Fluorescence quenching assays using B-CDs showed a linear response for Staphylococcus aureus detection (102^2–107^7 CFU/mL). Selectivity is attributed to the thicker peptidoglycan layer in Gram-positive species, which exposes more diol groups .

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